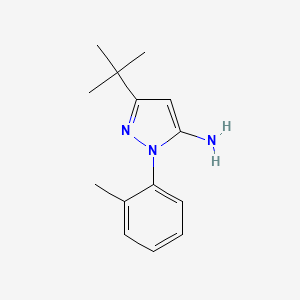

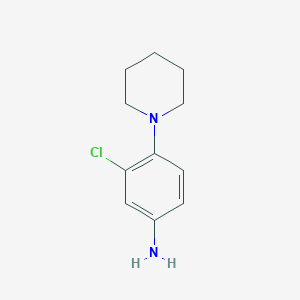

3-(1-ピペラジニル)-1,2-ベンゾイソチアゾール 1,1-ジオキシド

説明

Synthesis Analysis

The synthesis of 1,2-Benzisothiazole, 3-(1-piperazinyl)-, 1,1-dioxide and its derivatives involves several chemical reactions, including the reaction of saccharin (1,2-benzisothiazolin-3-one 1,1-dioxide) with organolithium compounds and Grignard reagents, leading to 3-substituted 1,2-benzisothiazole 1,1-dioxides (Abramovitch, R., Smith, E., Humber, Manda, Purtschert, Bea, Srinivasan, P., & Singer, G., 1974). Another synthesis method involves a convenient synthesis from toluene-o-sulphonamide (Abramovitch, R., Mavunkel, B., & Stowers, J., 1983).

Molecular Structure Analysis

The molecular structure of 1,2-Benzisothiazole, 3-(1-piperazinyl)-, 1,1-dioxide has been examined through various spectroscopic methods, revealing insights into its chemical bonding and configuration. The structural analysis by X-ray diffraction method of derivatives like 3-benzylamino-1,2-benzisothiazole 1,1-dioxide indicates specific bond lengths and angles critical to understanding its reactivity and interactions (Fonseca, Custódia S. C., 2009).

Chemical Reactions and Properties

1,2-Benzisothiazole, 3-(1-piperazinyl)-, 1,1-dioxide participates in a variety of chemical reactions, such as the synthesis of sulfides and thiocarboxylic S-esters from its sodium salt and alkyl halides, demonstrating its versatility as a reagent (Yamada, H., Kinoshita, H., Inomata, K., & Kotake, H., 1983). Moreover, its derivatives have been explored for antimicrobial properties, indicating a potential for biological applications (Bachman, Gerald L., Baker, Joseph W., & Roman, Daniel P., 1978).

Physical Properties Analysis

The physical properties of 1,2-Benzisothiazole, 3-(1-piperazinyl)-, 1,1-dioxide include its stability under various conditions and its reactivity profile. These aspects are crucial for its handling and application in different chemical reactions. The available literature primarily focuses on its chemical properties and reactivity rather than detailed physical characteristics.

Chemical Properties Analysis

The chemical properties of 1,2-Benzisothiazole, 3-(1-piperazinyl)-, 1,1-dioxide reveal its role as a versatile compound in organic synthesis. It serves as a precursor for a wide range of derivatives with varying biological and chemical activities. Its ability to undergo transformations into various heterocyclic systems highlights its significance in medicinal chemistry and synthetic organic chemistry (Abramovitch, R., Shinkai, I., Mavunkel, B., More, K., O'connor, S., Ooi, Gino H. C., Pennington, W., Srinivasan, P., & Stowers, J., 1996).

科学的研究の応用

統合失調症の治療

ジプラシドンは統合失調症の治療に使用されます . この障害の陽性症状と陰性症状の両方に対処する上で有効であることがわかっています . ある研究では、統合失調症の急性増悪における治療抵抗性患者において、セルトラリンとの併用による低用量ジプラシドンが、通常用量のジプラシドンと比較して臨床症状の改善に有効であることが示されました .

双極性障害の管理

ジプラシドンは双極性障害の管理にも使用されています . 躁病や混合状態に有用であることがわかっていますが、比較データは不足しています .

主要なうつ病の治療

ジプラシドンは、主要なうつ病の治療に使用されてきました . 低用量ジプラシドンとセルトラリンの併用は、ジプラシドン単独療法と比較して、ハミルトンうつ病評価尺度(HAMD)の総得点の減少が大きくなることが示されました .

統合失調症における急性興奮状態の管理

ジプラシドンは、統合失調症患者の急性興奮状態の管理に使用されてきました . 筋肉内投与のジプラシドンは、興奮状態の有意で迅速な軽減を示し、経口製剤の逐次投与によりさらなる有効性を確保できます .

特殊な集団における使用

ジプラシドンは、統合失調症の急性増悪における治療抵抗性患者など、特殊な集団に使用されています . セルトラリンとの併用による低用量ジプラシドンは、通常用量のジプラシドンと比較して、臨床症状に対する有効な治療法であることがわかりました .

体重管理

ジプラシドンの魅力的な特徴は、体重に中立的な影響を与えることで、患者に肥満を起こさない長期的な治療選択肢を提供することです .

作用機序

Target of Action

The primary targets of Ziprasidone (m1) are the dopamine D2 receptors and serotonin-2A (5-HT2A) receptors in the brain . These receptors play a crucial role in regulating mood, cognition, and behavior .

Mode of Action

Ziprasidone (m1) acts as an antagonist at dopamine D2 receptors and serotonin-2A (5-HT2A) receptors . This means it binds to these receptors and inhibits their activity. The inhibition of these receptors is thought to reduce excessive dopamine and serotonin neurotransmission, which is associated with the symptoms of schizophrenia and bipolar disorder .

Biochemical Pathways

It is known that the drug’s action on dopamine d2 and serotonin-2a (5-ht2a) receptors can influence several downstream effects, including the modulation of mood, cognition, and motor function .

Pharmacokinetics

For the parent compound ziprasidone, it is known that the oral bioavailability is approximately 60% . The drug is metabolized in the liver and excreted in urine and feces . The elimination half-life is about 7 to 10 hours .

Result of Action

The antagonistic action of Ziprasidone (m1) on dopamine D2 and serotonin-2A (5-HT2A) receptors results in the reduction of symptoms associated with schizophrenia and bipolar disorder . This includes both positive symptoms (such as hallucinations and delusions) and negative symptoms (such as lack of motivation and social withdrawal) .

Action Environment

The action, efficacy, and stability of Ziprasidone (m1) can be influenced by various environmental factors. For instance, the drug’s absorption can be affected by the presence of food in the stomach. Moreover, factors such as the patient’s age, liver function, and the presence of other medications can influence the drug’s metabolism and excretion .

Safety and Hazards

生化学分析

Biochemical Properties

1,2-Benzisothiazole, 3-(1-piperazinyl)-, 1,1-dioxide plays a crucial role in biochemical reactions, particularly in the synthesis of pharmaceuticals such as Ziprasidone . It interacts with various enzymes and proteins, facilitating the formation of complex molecules. The compound’s interaction with enzymes like cytochrome P450 can lead to the formation of metabolites that are essential for therapeutic effects. Additionally, it can bind to proteins, altering their conformation and activity, which is vital in drug design and development .

Cellular Effects

The effects of 1,2-Benzisothiazole, 3-(1-piperazinyl)-, 1,1-dioxide on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it can activate or inhibit specific signaling pathways, leading to changes in cell proliferation, differentiation, and apoptosis. The compound also affects gene expression by interacting with transcription factors and other regulatory proteins, thereby influencing the production of proteins essential for cell survival and function .

Molecular Mechanism

At the molecular level, 1,2-Benzisothiazole, 3-(1-piperazinyl)-, 1,1-dioxide exerts its effects through various mechanisms. It can bind to biomolecules such as DNA, RNA, and proteins, leading to changes in their structure and function. This binding can result in the inhibition or activation of enzymes, affecting metabolic pathways and cellular processes. Additionally, the compound can induce changes in gene expression by interacting with transcription factors and other regulatory elements, thereby modulating the production of specific proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 1,2-Benzisothiazole, 3-(1-piperazinyl)-, 1,1-dioxide can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under specific conditions but can degrade over time, leading to the formation of by-products that may have different biological activities. Long-term exposure to the compound can result in cumulative effects on cellular processes, including alterations in cell growth, differentiation, and apoptosis .

Dosage Effects in Animal Models

The effects of 1,2-Benzisothiazole, 3-(1-piperazinyl)-, 1,1-dioxide vary with different dosages in animal models. At low doses, the compound may exhibit therapeutic effects, such as modulating neurotransmitter levels and improving cognitive function. At high doses, it can cause toxic or adverse effects, including neurotoxicity, hepatotoxicity, and alterations in metabolic processes. Threshold effects are observed, where the compound’s impact on biological systems changes significantly with varying concentrations .

Metabolic Pathways

1,2-Benzisothiazole, 3-(1-piperazinyl)-, 1,1-dioxide is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, leading to the formation of metabolites that are crucial for its biological activity. These metabolites can further participate in various biochemical reactions, influencing metabolic flux and metabolite levels. The compound’s interaction with cofactors and other biomolecules is essential for its role in metabolic processes .

Transport and Distribution

The transport and distribution of 1,2-Benzisothiazole, 3-(1-piperazinyl)-, 1,1-dioxide within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments. The compound’s distribution can affect its biological activity, as its presence in specific tissues or organelles can influence cellular processes and metabolic pathways .

Subcellular Localization

1,2-Benzisothiazole, 3-(1-piperazinyl)-, 1,1-dioxide exhibits specific subcellular localization, which is crucial for its activity and function. The compound can be directed to particular compartments or organelles through targeting signals or post-translational modifications. Its localization within the cell can influence its interactions with biomolecules and its overall biological effects. For instance, its presence in the nucleus can affect gene expression, while its localization in the mitochondria can impact cellular metabolism .

特性

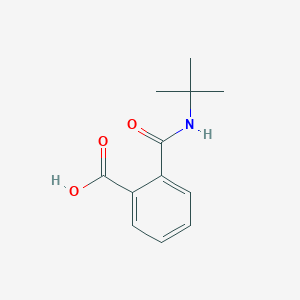

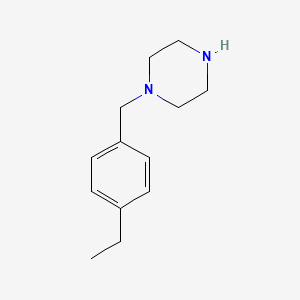

IUPAC Name |

3-piperazin-1-yl-1,2-benzothiazole 1,1-dioxide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N3O2S/c15-17(16)10-4-2-1-3-9(10)11(13-17)14-7-5-12-6-8-14/h1-4,12H,5-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPBXIPJNXUMSSQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C2=NS(=O)(=O)C3=CC=CC=C32 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13N3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60351287 | |

| Record name | 1,2-Benzisothiazole, 3-(1-piperazinyl)-, 1,1-dioxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60351287 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

131540-88-0 | |

| Record name | 3-Piperazin-1-ylbenzo[d]isothiazole 1,1-dioxide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=131540-88-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(Piperazin-1-yl)-1,2-benzothiazole-1,1-dione | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0131540880 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,2-Benzisothiazole, 3-(1-piperazinyl)-, 1,1-dioxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60351287 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(PIPERAZIN-1-YL)-1,2-BENZOTHIAZOLE-1,1-DIONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XE378JC4E6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

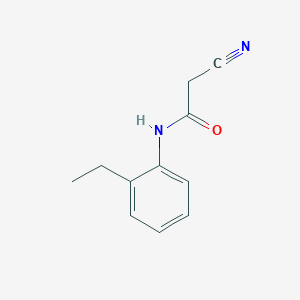

![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-cyanoacetamide](/img/structure/B1269157.png)

![4-ethyl-5-[(4-methylphenoxy)methyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B1269169.png)